molecular formula C9H15NO B13952522 3-Methyl-5-(pentan-3-yl)isoxazole

3-Methyl-5-(pentan-3-yl)isoxazole

Cat. No.: B13952522
M. Wt: 153.22 g/mol
InChI Key: NBHMCZUZGAKZTP-UHFFFAOYSA-N
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Description

Isoxazole, 5-(1-ethylpropyl)-3-methyl- is a heterocyclic compound featuring a five-membered ring with three carbon atoms and two adjacent nitrogen and oxygen atoms. This compound is part of the isoxazole family, which is known for its significant presence in various pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 5-(1-ethylpropyl)-3-methyl-isoxazole, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives can leverage continuous flow chemistry to enhance efficiency and yield. This method involves multiple steps, including oximation, chlorination, and cycloaddition, performed in a continuous flow setup . This approach allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(1-ethylpropyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce carbonyl compounds to alcohols.

    Substitution: Halogenation or alkylation reactions can introduce new substituents onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated isoxazoles, while reduction can produce amines or alcohols.

Scientific Research Applications

Isoxazole, 5-(1-ethylpropyl)-3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an anti-Parkinson agent.

    Medicine: Incorporated into drug design due to its biological activity and ability to interact with various molecular targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of isoxazole, 5-(1-ethylpropyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazole, 5-(1-ethylpropyl)-3-methyl- stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-methyl-5-pentan-3-yl-1,2-oxazole

InChI

InChI=1S/C9H15NO/c1-4-8(5-2)9-6-7(3)10-11-9/h6,8H,4-5H2,1-3H3

InChI Key

NBHMCZUZGAKZTP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=NO1)C

Origin of Product

United States

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